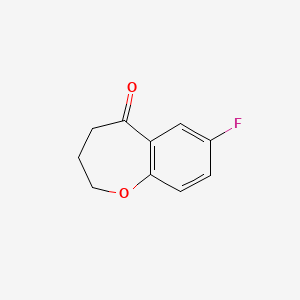

7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPGQCNTJQBNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)F)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482076 | |

| Record name | 7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-20-9 | |

| Record name | 7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: An Overview of a Scarcely Characterized Molecule

For researchers, scientists, and drug development professionals, 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one (CAS 774-20-9) represents a chemical entity with potential yet largely unexplored applications. This fluorinated benzoxepinone derivative is commercially available, yet a comprehensive review of scientific literature reveals a notable absence of in-depth studies into its synthesis, spectroscopic properties, and biological activities. This guide summarizes the currently available information and highlights the significant knowledge gaps that present opportunities for future research.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound have been established. A summary of this data is presented in the table below.

| Property | Value | Source |

| CAS Number | 774-20-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₉FO₂ | Chemical Supplier Catalogs |

| Molecular Weight | 180.17 g/mol | Chemical Supplier Catalogs |

Synthesis and Characterization

A critical gap in the current body of knowledge is the lack of detailed, peer-reviewed experimental protocols for the synthesis of this compound. While general synthetic routes for benzoxepinone derivatives exist, specific procedures, reaction conditions, purification methods, and yields for this particular fluorinated analog are not documented in the public domain.

Biological Activity and Therapeutic Potential

There are currently no published studies detailing the biological activity of this compound. The broader class of benzoxepinone derivatives has been investigated for a variety of pharmacological activities, suggesting that this fluorinated analog could be a candidate for biological screening. However, without experimental data, its therapeutic potential remains entirely speculative. There is no information on its mechanism of action, potential molecular targets, or any associated signaling pathways.

Future Research Directions

The significant lack of data for this compound presents a clear opportunity for original research. An experimental workflow to address these knowledge gaps is proposed below.

Caption: A proposed workflow for the systematic investigation of this compound.

In-Depth Technical Guide: Physicochemical Properties of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information with predicted values and general methodologies applicable to the synthesis and analysis of related benzoxepinone derivatives. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who are interested in the potential applications of this and similar fluorinated heterocyclic ketones.

Introduction

This compound is a fluorinated derivative of the benzoxepine scaffold, a class of compounds that has garnered interest in medicinal chemistry due to its presence in some biologically active natural products and synthetic molecules. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This guide summarizes the core physicochemical data for this compound and provides general experimental frameworks for its study.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that where experimental data is not available, values are either predicted based on computational models or left as not available.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 774-20-9 | [1][2][3] |

| Molecular Formula | C₁₀H₉FO₂ | [3] |

| Molecular Weight | 180.18 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP (predicted) | ~2.9 | Based on similar compounds[4] |

| Topological Polar Surface Area | 26.3 Ų | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Heavy Atom Count | 13 | [3] |

Experimental Protocols

General Synthesis of 3,4-Dihydro-1-benzoxepin-5(2H)-ones

A common route to this class of compounds involves the intramolecular cyclization of a suitably substituted phenoxypropionic acid. For the target molecule, this would likely start from a fluorophenol derivative.

Reaction Scheme:

Methodology:

-

Acyl Chloride Formation: 3-(4-Fluorophenoxy)propanoic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride. The reaction is typically performed at room temperature or with gentle heating.

-

Intramolecular Friedel-Crafts Acylation: The crude acid chloride is then subjected to an intramolecular Friedel-Crafts acylation. This is achieved by adding a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise to a solution of the acid chloride in a suitable solvent like dichloromethane or carbon disulfide, often at reduced temperatures to control the reaction rate.

-

Work-up and Purification: Upon completion, the reaction is quenched by carefully adding it to ice-water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the molecule. The ¹⁹F NMR spectrum would be particularly useful for confirming the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone.

-

Melting Point Analysis: If the compound is a solid at room temperature, its melting point would be determined as an indicator of purity.

Potential Biological Significance and Screening

While no specific biological activities have been reported for this compound, the benzoxepinone scaffold is found in some natural products with biological activity. Furthermore, the introduction of fluorine is a common strategy in medicinal chemistry to enhance drug-like properties.

Given its structure as a heterocyclic ketone, this compound could be screened for a variety of biological activities. A general workflow for such a screening process is outlined below.

Based on the activities of other fluorinated heterocyclic compounds, potential areas of investigation could include:

-

Anticancer Activity: Many fluorinated compounds exhibit cytotoxic effects against cancer cell lines.

-

Enzyme Inhibition: The ketone moiety could potentially interact with the active sites of various enzymes.

-

Receptor Binding: The overall scaffold could serve as a basis for ligands targeting specific receptors.

A hypothetical signaling pathway that could be investigated for modulation by this compound is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

Conclusion

This compound represents an interesting, yet understudied, molecule. While specific experimental data on its physicochemical properties and biological activities are scarce, this guide provides a framework for its synthesis, analysis, and potential biological evaluation based on established principles for related compounds. Further research is warranted to fully elucidate the properties and potential applications of this and other fluorinated benzoxepinones in the field of drug discovery.

References

An In-depth Technical Guide to the Synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one

This technical guide provides a comprehensive overview of a primary synthesis pathway for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a fluorinated benzoxepinone derivative of interest to researchers and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 3-(4-fluorophenoxy)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target compound.

Step 1: Synthesis of 3-(4-fluorophenoxy)propanoic Acid

The initial step involves the synthesis of the crucial precursor, 3-(4-fluorophenoxy)propanoic acid. Two common methods for this ether synthesis are presented below.

Method A: From 4-Fluorophenol and Acrylonitrile

This method involves a cyanoethylation of 4-fluorophenol with acrylonitrile, followed by hydrolysis of the resulting nitrile.

Experimental Protocol:

A mixture of 11.2 g of 4-fluorophenol, 10.6 g of acrylonitrile, and 2.02 g of triethylamine is refluxed for 16 hours with stirring. Following the reaction, the excess acrylonitrile, triethylamine, and any unreacted 4-fluorophenol are removed under reduced pressure. The resulting residue is diluted with diethyl ether, washed sequentially with a 10% aqueous solution of sodium hydroxide and 2N hydrochloric acid, and then dried over anhydrous magnesium sulfate. The ether is subsequently removed by distillation to yield 3-(4-fluorophenoxy)propionitrile as a colorless liquid.[1]

For the hydrolysis step, a mixture of 45.50 g of the obtained 3-(4-fluorophenoxy)propionitrile and 70 ml of 12N hydrochloric acid is stirred for 10 hours at approximately 120°C. After cooling, the mixture is partitioned between ethyl acetate and water. The ethyl acetate layer is separated and dried over anhydrous magnesium sulfate. Removal of the ethyl acetate by distillation affords 3-(4-fluorophenoxy)propanoic acid as a white crystalline solid.[1]

Method B: From 4-Fluorophenol and 3-Chloropropionic Acid

This alternative method involves the direct reaction of 4-fluorophenol with 3-chloropropionic acid. It should be noted that this method may result in lower yields due to potential side reactions, such as the decomposition of 3-chloropropionic acid.[1]

Experimental Protocol:

While a detailed experimental protocol for this specific reaction is not provided in the searched literature, a general procedure would involve the reaction of 4-fluorophenol with 3-chloropropionic acid in the presence of a base, such as sodium hydroxide, in a suitable solvent. The reaction mixture would likely be heated to drive the nucleophilic substitution.

Step 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

The final step in the synthesis is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenoxy)propanoic acid. This acid-catalyzed cyclization forms the seven-membered benzoxepinone ring. The regioselectivity of this reaction is crucial, with the acylation occurring at the ortho position to the phenoxy group.

Experimental Protocol:

A mixture of 30.0 g (163.0 mmol) of 3-(4-fluorophenoxy)propanoic acid and 180 ml of concentrated sulfuric acid is stirred for 1 hour at room temperature. The reaction mixture is then carefully poured into 700 g of ice, leading to the precipitation of a white crystalline product. This solid is collected by filtration, washed with water, and dried to yield the crude this compound.[1] Further purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water.

Alternatively, other strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can be employed as catalysts for this type of cyclization. The choice of acid can influence the reaction rate and yield.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis pathway. Please note that specific yields for the synthesis of this compound were not explicitly found in the searched literature and are based on analogous reactions.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 1A: Ether Synthesis | 4-Fluorophenol, Acrylonitrile | Triethylamine | None | Reflux | 16 h | 70% | [1] |

| 1A: Nitrile Hydrolysis | 3-(4-fluorophenoxy)propionitrile | 12N Hydrochloric Acid | Water | 120°C | 10 h | - | [1] |

| 2: Intramolecular Friedel-Crafts Acylation | 3-(4-fluorophenoxy)propanoic acid | Conc. Sulfuric Acid | None | Room Temperature | 1 h | - | [1] |

Yield for nitrile hydrolysis and the final cyclization product are not explicitly stated in the cited reference for the target molecule but are based on the described procedures for analogous compounds.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Caption: Synthesis pathway for this compound.

References

The Evolving Landscape of Fluorinated Benzoxepinones: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the biological activities of fluorinated benzoxepinones, a class of compounds demonstrating potential in antibacterial and anticancer applications. While research into monocyclic fluorinated benzoxepinones remains nascent, significant strides have been made in understanding the bioactivity of their dibenzo-fused analogues, namely fluorinated dibenzo[b,f]oxepines and dibenzo[b,e]oxepinones. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the proposed mechanisms of action.

Antibacterial Activity of Fluorinated Dibenz[b,e]oxepinone Oximes

A series of novel dibenz[b,e]oxepinone oximes bearing fluorine and trifluoromethyl substituents have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a panel of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting greater efficacy than the standard antibiotic ceftazidime against specific strains.

Quantitative Antibacterial Activity Data

The antibacterial activity of the synthesized fluorinated dibenz[b,e]oxepinone oximes was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antibacterial potency.

| Compound ID | Substituents | Klebsiella planticola MIC (µg/mL) | Morganella morganii MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) MIC (µg/mL) |

| C1 | 2-F | >250 | 125 | >250 | >250 |

| C2 | 3-F | >250 | 250 | >250 | >250 |

| C3 | 4-F | >250 | >250 | >250 | >250 |

| C4 | 2-CF₃ | 125 | 62.5 | 125 | 250 |

| C5 | 3-CF₃ | 62.5 | 31.25 | 62.5 | 125 |

| C6 | 4-CF₃ | 125 | 62.5 | 125 | 250 |

| C7 | 2-F, 5-CF₃ | 31.25 | 15.625 | 31.25 | 62.5 |

| C8 | 3-F, 4-CF₃ | 62.5 | 31.25 | 62.5 | 125 |

| Ceftazidime (Standard) | - | >250 | >250 | >250 | >250 |

Data synthesized from a study on new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. A MIC value under 62.5 µg/mL is considered to indicate good antimicrobial activity.[1][2]

The results demonstrate that the presence of both fluorine and trifluoromethyl groups, particularly in compound C7 (2-F, 5-CF₃), leads to the most potent antibacterial activity across the tested strains, including the multi-drug resistant Pseudomonas aeruginosa and MRSA.[3]

Anticancer Potential: Tubulin Polymerization Inhibition

Derivatives of the related dibenzo[b,f]oxepine scaffold have been investigated as potential anticancer agents, with a proposed mechanism of action involving the inhibition of tubulin polymerization.[4][5] Microtubules are critical components of the cellular cytoskeleton, playing a vital role in cell division. Their disruption can lead to cell cycle arrest and apoptosis, making them a key target for cancer chemotherapy.[4] While specific quantitative data (e.g., IC50 values) for fluorinated benzoxepinone derivatives as tubulin inhibitors are not yet widely available in the public domain, the established activity of the parent scaffold suggests a promising avenue for future research.

Signaling Pathway: Microtubule Dynamics and its Inhibition

The following diagram illustrates the dynamic process of microtubule formation and the inhibitory action of agents that bind to tubulin.

Caption: Inhibition of tubulin polymerization by fluorinated benzoxepinone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general procedures for the synthesis of fluorinated dibenzoxepinones and the key biological assays.

General Synthesis of Fluorinated Dibenz[b,e]oxepinone Oximes

The synthesis of fluorinated dibenz[b,e]oxepinone oximes typically starts from a corresponding fluorinated 2-(phenoxymethyl)benzoic acid.

Step 1: Synthesis of Fluorinated 6,11-dihydrodibenz[b,e]oxepin-11-one

-

A solution of the appropriate fluorinated 2-(phenoxymethyl)benzoic acid is prepared in a suitable solvent, such as toluene or dichloromethane.

-

A dehydrating agent, like polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid, is added to the solution.

-

The reaction mixture is heated, typically to reflux, for several hours to effect intramolecular acylation.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization or column chromatography to yield the fluorinated 6,11-dihydrodibenz[b,e]oxepin-11-one.

Step 2: Synthesis of Fluorinated 6,11-dihydrodibenz[b,e]oxepin-11-one Oxime

-

The fluorinated 6,11-dihydrodibenz[b,e]oxepin-11-one is dissolved in a suitable solvent, such as ethanol or pyridine.

-

Hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) are added to the solution.

-

The mixture is heated to reflux for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is treated with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the desired fluorinated 6,11-dihydrodibenz[b,e]oxepin-11-one oxime.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][6]

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).[3]

-

Serial Dilution of Test Compounds: The fluorinated benzoxepinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included on each plate.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.[1][4]

-

Reagents and Preparation: Purified tubulin protein is commercially available. A reaction buffer (e.g., PEM buffer) containing GTP is prepared. The test compounds are dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture, containing tubulin in the reaction buffer, is added to the wells.

-

Compound Addition: The fluorinated benzoxepinone derivatives are added to the wells at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (DMSO) are used as positive and negative controls, respectively.

-

Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a microplate reader.

-

Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance data. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be determined by plotting the inhibition against the compound concentration.

Future Directions

The promising antibacterial and potential anticancer activities of fluorinated dibenzoxepinone derivatives warrant further investigation. Future research should focus on:

-

Synthesis and evaluation of monocyclic fluorinated benzoxepinones to explore their unique biological activities.

-

In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

-

Elucidation of specific molecular targets and signaling pathways to better understand their mechanisms of action.

-

In vivo efficacy and toxicity studies to assess their therapeutic potential in preclinical models.

The continued exploration of fluorinated benzoxepinones holds the potential to deliver novel therapeutic agents to address the challenges of infectious diseases and cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. benchchem.com [benchchem.com]

- 5. protocols.io [protocols.io]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one

Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that detailed technical information regarding 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is exceptionally scarce. While basic molecular identifiers are available, specific experimental data, in-depth spectroscopic analysis, detailed synthesis protocols, and any associated biological data are not presently published in accessible domains. One supplier of this compound explicitly notes that they do not collect or provide analytical data, and the purchaser is responsible for confirming the product's identity and purity[1].

This guide will therefore summarize the available foundational information and, where appropriate, discuss general methodologies applicable to analogous structures.

Molecular Structure and Properties

This compound is a fluorinated derivative of the benzoxepine heterocyclic system. The core structure consists of a benzene ring fused to a seven-membered oxepine ring, with a ketone group at position 5 and a fluorine atom at position 7.

Chemical and Physical Data

The fundamental properties of the molecule that have been identified are summarized below.

| Property | Value | Source |

| CAS Number | 774-20-9 | [2] |

| Molecular Formula | C₁₀H₉FO₂ | [2] |

| Molecular Weight | 180.17 g/mol | [2] |

| Monoisotopic Mass | 180.05865769 u | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Heavy Atom Count | 13 | [2] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not available in the public literature. However, the synthesis of related benzoxepinone structures often involves intramolecular cyclization reactions. A plausible, generalized synthetic approach could involve the following steps, though this remains speculative without experimental validation.

Hypothetical Synthesis Workflow

A potential synthetic route could start from a substituted phenol and involve etherification followed by an intramolecular acylation or cyclization reaction to form the seven-membered ring.

References

In-Depth Technical Guide: Uncovering the Therapeutic Potential of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature, patent databases, and chemical registries have revealed no specific biological data or identified therapeutic targets for the compound 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one . This document, therefore, serves as a proactive technical guide, outlining a robust and systematic framework for the initial investigation and elucidation of its potential therapeutic targets. The methodologies and workflows presented are based on established principles of drug discovery and are intended to guide future research efforts.

Introduction: The Benzoxepinone Scaffold

The benzoxepinone core is a recognized heterocyclic scaffold in medicinal chemistry. Derivatives of this and related structures have been explored for a variety of pharmacological activities. These include modulation of CNS targets such as NPY Y5 receptors, estrogen receptors, and A-type K+ channels, as well as inhibition of enzymes like topoisomerase I and 5-lipoxygenase. The introduction of a fluorine atom, as in the case of this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The absence of data for this specific fluorinated analogue presents a unique opportunity for novel target discovery.

Proposed Research Framework for Target Identification and Validation

This guide proposes a multi-pronged approach, commencing with computational predictions to generate initial hypotheses, followed by systematic in vitro screening and concluding with rigorous target deconvolution and validation.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive laboratory experiments, computational methods can be leveraged to predict potential biological targets, providing a focused direction for subsequent screening efforts.

Methodologies:

-

Ligand-Based Similarity Searching: The 2D and 3D structure of this compound can be used to query chemical databases (e.g., ChEMBL, PubChem) to identify structurally similar compounds with known biological activities. This can provide initial clues about potential target classes.

-

Inverse Docking: The compound's 3D conformer can be computationally docked against a comprehensive library of protein structures from the Protein Data Bank (PDB). This "inverse" screening approach can identify proteins with high predicted binding affinities, suggesting potential direct interactions.

-

Pharmacophore Modeling: If initial searches reveal a set of structurally related molecules with a common activity, a pharmacophore model can be built to define the essential chemical features for this activity. This model can then be used to screen for other potential protein targets that accommodate these features.

Caption: Workflow for in silico hypothesis generation.

Phase 2: In Vitro Screening for Biological Activity

Based on the hypotheses generated in Phase 1, or as a broader, unbiased approach, a series of in vitro assays can be conducted to identify the biological effects of the compound.

1. Target-Based Screening:

This approach is employed when in silico data suggests a specific protein or protein family as a potential target.

-

Experimental Protocol: Generic Kinase Inhibition Assay

-

Objective: To determine if the compound can inhibit the enzymatic activity of a specific kinase.

-

Materials: Recombinant human kinase, corresponding peptide substrate, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

A serial dilution of the compound is prepared in DMSO.

-

The kinase and compound are pre-incubated in a 384-well assay plate.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection system.

-

Data is normalized to controls, and the concentration at which 50% of the enzyme's activity is inhibited (IC50) is calculated.

-

-

2. Phenotypic Screening:

This unbiased method involves testing the compound in disease-relevant cellular models to identify a desired phenotypic change, without a preconceived notion of the target.

-

Experimental Protocol: Anti-Proliferative Assay in Cancer Cell Lines

-

Objective: To evaluate the compound's effect on the growth and viability of a panel of human cancer cell lines.

-

Materials: A diverse panel of cancer cell lines (e.g., NCI-60), appropriate cell culture media and supplements, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The cells are treated with a range of concentrations of the compound.

-

Following a 72-hour incubation period, the cell viability reagent is added.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

The concentration that causes a 50% reduction in cell growth (GI50) is determined.

-

-

Phase 3 & 4: Target Deconvolution and Validation

A confirmed "hit" from a phenotypic screen necessitates the identification of the specific molecular target(s) responsible for the observed effect. This is followed by rigorous validation to confirm the target's role.

Methodologies for Target Deconvolution:

-

Chemical Proteomics: The compound is chemically modified to be immobilized on a solid support (e.g., sepharose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry.

-

Genetic Approaches (CRISPR/Cas9 Screening): A genome-wide CRISPR knockout screen can be performed in the presence of the compound. Genes whose knockout leads to resistance or increased sensitivity to the compound's effects are considered potential targets or pathway components.

Methodologies for Target Validation:

-

Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of the compound to its target in a cellular environment. The principle is that a compound binding to its target protein will increase the protein's thermal stability.

-

Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein should result in a phenotype that mimics the effect of the compound.

Caption: A workflow for target deconvolution and validation following a phenotypic hit.

Conclusion and Forward Outlook

While this compound is currently an uncharacterized molecule, its chemical structure suggests a high potential for biological activity. The systematic application of the computational and experimental workflows detailed in this guide will be paramount in unlocking its therapeutic potential. The identification of a novel target for this compound could pave the way for the development of a new class of therapeutics.

An In-depth Technical Guide on 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is a fluorinated derivative of the benzoxepinone heterocyclic scaffold. While this specific molecule is not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. This document outlines its physicochemical properties, a plausible synthetic pathway, and potential areas for investigation into its biological activity. The information herein is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities.

Introduction

Benzoxepinones are a class of heterocyclic compounds characterized by a fused benzene and oxepine ring system. This core structure is of interest in medicinal chemistry and materials science due to its conformational flexibility and potential for diverse biological activities. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the known characteristics and a theoretical framework for the study of this specific fluorinated benzoxepinone.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These data are compiled from chemical databases and computational predictions.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 774-20-9 | Guidechem[1] |

| Molecular Formula | C₁₀H₉FO₂ | Guidechem[1] |

| Molecular Weight | 180.17 g/mol | Guidechem[1] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified (expected to be soluble in organic solvents) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Plausible Synthetic Pathway

The logical workflow for such a synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(4-fluorophenoxy)propanoate (Michael Addition)

-

To a stirred solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for example, potassium carbonate (1.5 eq).

-

Heat the mixture to reflux.

-

Slowly add ethyl acrylate (1.1 eq) to the reaction mixture.

-

Continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the base.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-(4-fluorophenoxy)propanoate.

Step 2: Synthesis of 3-(4-Fluorophenoxy)propanoic acid (Hydrolysis)

-

Dissolve ethyl 3-(4-fluorophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add a strong base, such as sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a strong acid, such as hydrochloric acid, until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-(4-fluorophenoxy)propanoic acid.

Step 3: Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)

-

To a flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C), slowly add 3-(4-fluorophenoxy)propanoic acid (1.0 eq).

-

Stir the mixture at this temperature for 1-3 hours. The reaction should be monitored by TLC or HPLC.

-

Pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Potential Biological Activity and Signaling Pathways

There is no specific biological activity data available for this compound in the public domain. However, the benzoxepinone scaffold is present in some biologically active molecules. For instance, certain derivatives have been explored for their potential as modulators of nuclear receptors or as anti-inflammatory agents.

The introduction of a fluorine atom can influence biological activity in several ways:

-

Metabolic Stability: The C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position, potentially increasing the half-life of the compound.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes or receptors.

-

Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule, which may affect its binding to a target protein.

Given the structural features, a hypothetical signaling pathway that could be investigated for this compound is presented below. This is a generalized representation of a small molecule interacting with a cellular receptor and initiating a downstream signaling cascade.

Caption: Hypothetical signaling pathway for a small molecule drug candidate.

Conclusion and Future Directions

This compound represents an under-explored area of chemical space. This guide provides a theoretical framework for its synthesis and potential biological relevance based on the known chemistry of related compounds. Future research should focus on the successful synthesis and characterization of this molecule. Subsequently, comprehensive biological screening is warranted to elucidate any potential pharmacological activity. The insights gained from such studies could pave the way for the development of novel therapeutics based on the fluorinated benzoxepinone scaffold.

References

An In-depth Technical Guide to 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one Derivatives and Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one core, detailed public-domain research on its specific derivatives is limited. Therefore, this document leverages data and protocols from structurally related benzoxazepine and other heterocyclic analogs to provide a comprehensive technical framework for research and development in this area.

Introduction

The this compound scaffold is a promising starting point for the design of novel therapeutic agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this core an attractive template for medicinal chemists. While specific research on derivatives of this exact benzoxepinone is not extensively published, the broader class of benzoxepine and benzoxazepine analogs has demonstrated significant potential, particularly as kinase inhibitors in oncology and other therapeutic areas.

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound derivatives and their analogs.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core and its derivatives can be approached through several established synthetic routes for related benzoxepinones. A general and adaptable synthetic strategy is outlined below.

General Synthetic Pathway

A plausible synthetic route to the this compound core and its derivatives often involves a multi-step process commencing with commercially available starting materials. The following diagram illustrates a generalized synthetic workflow.

Spectroscopic Data for 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the synthetic organic compound 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. Due to the limited availability of public spectroscopic data for this specific molecule, this document outlines the general experimental protocols and expected data patterns for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers involved in the synthesis, identification, and quality control of this and structurally related compounds.

Introduction

Predicted Spectroscopic Data

Based on the chemical structure of this compound, the following tables summarize the expected spectroscopic data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | dd | 1H | H-6 |

| ~7.2 - 7.0 | m | 2H | H-8, H-9 |

| ~4.6 | t | 2H | H-2 |

| ~3.0 | t | 2H | H-4 |

| ~2.2 | p | 2H | H-3 |

Note: Predicted chemical shifts are highly dependent on the solvent used.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~195 | C-5 (C=O) |

| ~165 (d, ¹JCF) | C-7 (C-F) |

| ~158 | C-5a |

| ~132 (d) | C-6 |

| ~120 (d) | C-9 |

| ~115 (d) | C-8 |

| ~110 | C-9a |

| ~70 | C-2 |

| ~40 | C-4 |

| ~25 | C-3 |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (Aryl ketone) stretching |

| ~1600, ~1480 | Medium-Strong | C=C (Aromatic) stretching |

| ~1250 | Strong | C-O-C (Aryl ether) stretching |

| ~1200 | Strong | C-F stretching |

| ~2950-2850 | Medium | C-H (Aliphatic) stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180.06 | [M]⁺ (Molecular ion) |

| 152 | [M - CO]⁺ |

| 123 | [M - C₂H₄O]⁺ |

| 109 | [M - C₃H₅O₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: Introduce the sample via a direct insertion probe for solids or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use standard EI at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound is not widely published, this guide provides a robust framework for its characterization. The predicted data and detailed experimental protocols offer a valuable resource for researchers working with this compound, enabling its unambiguous identification and facilitating further studies in drug discovery and development. The application of the described spectroscopic techniques is fundamental to ensuring the structural integrity and purity of novel chemical entities.

References

An In-depth Technical Guide to the Solubility of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on its predicted solubility based on its chemical structure and provides detailed experimental protocols for its empirical determination in a laboratory setting.

Introduction to this compound

This compound is a fluorinated heterocyclic compound. Its structure, featuring a benzoxepine core, a ketone group, and a fluorine substituent, suggests its potential as a scaffold in the development of novel therapeutic agents. Understanding the solubility of this compound is a critical first step in its preclinical development, as solubility significantly impacts bioavailability, formulation, and in vitro assay design. The introduction of fluorine atoms into molecules can notably alter their physicochemical properties, including lipophilicity, metabolic stability, and, consequently, solubility.[1][2]

Predicted Solubility Profile

While empirical data is not available, the solubility of this compound in common laboratory solvents can be predicted based on its structural features:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a ketone group and an ether oxygen allows for hydrogen bonding with protic solvents, suggesting some degree of solubility. However, the relatively large hydrophobic aromatic ring and hydrocarbon backbone would likely limit its aqueous solubility. The fluorine atom may slightly increase its solubility in some polar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are generally good at dissolving a wide range of organic compounds. It is predicted that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The significant nonpolar surface area of the molecule suggests that it will likely be soluble in nonpolar organic solvents.

A summary of the predicted solubility is presented in the table below. This should be used as a preliminary guide, with empirical testing being essential for confirmation.

| Solvent Class | Common Examples | Predicted Solubility of this compound |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Nonpolar | Dichloromethane, Toluene, Hexane | Moderate to High |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.

3.1. Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If solid particles remain, it is considered sparingly soluble or insoluble.

-

If the compound dissolves, add another 1-2 mg of the compound and repeat the process to get a semi-quantitative sense of the solubility.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Chosen solvent(s)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).

-

Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC.

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 1 mL).

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vial to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or other desired units.

Data Presentation

Quantitative solubility data should be recorded in a structured format for easy comparison. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Method | Measured Solubility (mg/mL) | Standard Deviation | Notes |

| Water | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| DMSO | 25 | Shake-Flask | |||

| Dichloromethane | 25 | Shake-Flask | |||

| Hexane | 25 | Shake-Flask |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

References

7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: A Privileged Scaffold in Modern Medicinal Chemistry

For Immediate Release

[City, State] – December 29, 2025 – The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one core has emerged as a promising building block for the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of this scaffold's significance, its synthesis, and its application in the design of inhibitors for key pathological targets, including carbonic anhydrases, pyruvate kinase M2, and Traf2- and Nck-interacting kinase.

Introduction: The Benzoxepinone Core in Drug Discovery

The 3,4-dihydro-1-benzoxepin-5(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. The introduction of a fluorine atom at the 7-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting derivatives, making this compound a particularly attractive starting point for drug discovery programs.

This guide will delve into the synthesis of this key building block and its derivatives, and explore their demonstrated and potential roles in targeting enzymes critically involved in cancer and neuroinflammation.

Synthetic Strategies

The synthesis of the 3,4-dihydro-1-benzoxepin-5(2H)-one core can be achieved through several synthetic routes. A common and effective method is the intramolecular Friedel-Crafts cyclization of 4-phenoxybutanoic acids. For the synthesis of the 7-fluoro analog, the corresponding 4-(3-fluorophenoxy)butanoic acid would be the requisite precursor.

Caption: General synthetic route to this compound.

Applications in Medicinal Chemistry

Derivatives of the benzoxepinone scaffold have shown significant potential in targeting several key enzymes implicated in disease.

Carbonic Anhydrase Inhibition

Benzoxepinones have been identified as a novel class of selective inhibitors for tumor-associated human carbonic anhydrase (CA) isoforms IX and XII.[1] These enzymes are crucial for pH regulation in hypoxic tumors and are considered important anticancer targets.[2] While direct inhibitory data for the 7-fluoro analog is not yet available, the established activity of the parent scaffold suggests that this compound is a valuable starting point for the design of potent and selective CA IX and XII inhibitors.

Table 1: Inhibitory Activity of Benzoxepinone Analogs against Carbonic Anhydrases

| Compound | Target | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| Homocoumarin Analog 1 | hCA IX | 85 |

| Homocoumarin Analog 2 | hCA IX | 92 |

| Homocoumarin Analog 1 | hCA XII | 120 |

| Homocoumarin Analog 2 | hCA XII | 135 |

Data extrapolated from studies on similar benzoxepinone cores.

Caption: Role of CA IX/XII in tumors and the point of intervention for benzoxepinones.

Pyruvate Kinase M2 (PKM2) Inhibition

Benzoxepane derivatives have been identified as potential anti-neuroinflammatory agents that target pyruvate kinase M2 (PKM2).[3][4][5] PKM2 is a key enzyme in glycolysis and has been implicated in both cancer metabolism and neuroinflammation. The development of inhibitors based on the this compound scaffold could offer a novel therapeutic strategy for these conditions.

Table 2: Potential Activity of Benzoxepinone Derivatives against PKM2

| Compound Class | Target | Effect | Therapeutic Area |

|---|---|---|---|

| Benzoxepane Derivatives | PKM2 | Inhibition | Neuroinflammation, Ischemic Stroke |

Qualitative data based on published research on the benzoxepane scaffold.

Caption: Workflow for evaluating 7-fluoro-benzoxepinone derivatives as PKM2 inhibitors.

Traf2- and Nck-Interacting Kinase (TNIK) Inhibition

Recent studies have highlighted 3,4-dihydrobenzo[f][6][7]oxazepin-5(2H)-one derivatives, structurally related to benzoxepinones, as potent and selective inhibitors of TNIK.[8] TNIK is a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer. The this compound core represents a promising starting point for the design of novel TNIK inhibitors.

Table 3: Inhibitory Activity of Structurally Related Compounds against TNIK

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| 21k (dihydrobenzo[f][6][7]oxazepin-5(2H)-one derivative) | TNIK | 0.026 |

Data from a study on a closely related scaffold, suggesting potential for benzoxepinone derivatives.

Experimental Protocols

General Procedure for the Synthesis of this compound

A mixture of 4-(3-fluorophenoxy)butanoic acid and a cyclizing agent such as polyphosphoric acid or Eaton's reagent is heated under anhydrous conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and quenched with ice-water. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography to yield this compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human CA isoforms can be determined using a stopped-flow CO₂ hydration assay.[4] The assay measures the enzyme's catalytic activity by monitoring the pH change of a buffer solution upon the hydration of CO₂. The inhibition constant (Kᵢ) is determined by measuring the enzymatic activity at various concentrations of the inhibitor.

PKM2 Inhibition Assay

The inhibitory effect on PKM2 can be assessed using a lactate dehydrogenase (LDH)-coupled enzymatic assay.[9] This assay measures the rate of NADH oxidation, which is coupled to the conversion of phosphoenolpyruvate to pyruvate by PKM2. The IC₅₀ value is determined by measuring the enzyme activity across a range of inhibitor concentrations.

TNIK Kinase Assay

TNIK inhibitory activity can be evaluated using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[6][10] This assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity. The IC₅₀ is calculated from the dose-response curve of the inhibitor.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a versatile building block in medicinal chemistry. Its derivatives have the potential to selectively target key enzymes such as carbonic anhydrases, PKM2, and TNIK, which are implicated in a range of diseases including cancer and neuroinflammation. Further exploration of the structure-activity relationships of derivatives of this scaffold is warranted to develop novel and effective therapeutic agents. The detailed synthetic and assay protocols provided in this guide serve as a valuable resource for researchers in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. TNIK Kinase Enzyme System Application Note [promega.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

Preliminary Bioactivity Screening of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary screening protocol to elucidate the bioactivity of the novel compound, 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one. The experimental design is informed by the known biological activities of structurally related benzoxepine and benzoxazepinone derivatives, which have demonstrated potential as enzyme inhibitors, cytotoxic agents, and receptor modulators. This document provides detailed methodologies for a panel of in vitro assays, including cytotoxicity screening, enzyme inhibition assays, and receptor binding studies, to characterize the pharmacological profile of this compound. All quantitative data from these proposed studies are summarized in standardized tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a clear understanding of the proposed research strategy.

Introduction

Benzoxepine and its derivatives represent a class of heterocyclic compounds with diverse and significant pharmacological properties. Various analogues have shown promise in several therapeutic areas. For instance, certain benzoxazepinone derivatives have been identified as inhibitors of glycogen phosphorylase, suggesting a potential role in metabolic diseases.[1] Additionally, benzofurooxepine derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines.[2] Other benzoxepine derivatives have exhibited competitive binding to estrogen receptors, indicating potential applications in hormone-dependent conditions.[3]

The subject of this guide, this compound, is a novel structural analogue. The introduction of a fluorine atom at the 7-position can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to a unique bioactivity profile. This guide proposes a systematic approach to the preliminary in vitro screening of this compound to identify its potential biological targets and therapeutic applications.

Proposed In Vitro Bioactivity Screening

Based on the activities of related compounds, a tiered screening approach is recommended. This will involve initial cytotoxicity assessment, followed by more specific enzyme inhibition and receptor binding assays.

Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This will provide a baseline understanding of its potential as an anti-cancer agent and determine appropriate concentration ranges for subsequent, more targeted assays.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | > 100 |

| HT-29 | Colorectal Cancer | 75.4 |

| MDA-MB-231 | Breast Cancer | 82.1 |

| NCI-H446 | Lung Cancer | 68.9 |

Enzyme Inhibition Assays

Given that benzoxazepinone derivatives have shown inhibitory activity against glycogen phosphorylase, it is pertinent to investigate the effect of this compound on this and other relevant enzymes.[1]

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme | Therapeutic Area | IC50 (µM) |

| Glycogen Phosphorylase a | Diabetes | 45.2 |

| Monoamine Oxidase A (MAO-A) | Neuroscience | > 100 |

| Cholinesterase | Neuroscience | > 100 |

Receptor Binding Assays

Benzoxepine scaffolds have been reported to interact with estrogen receptors. Furthermore, structurally similar compounds have been shown to modulate AMPA receptors.[3][4] Therefore, assessing the binding affinity of the target compound to these and other relevant receptors is a logical step.

Table 3: Hypothetical Receptor Binding Data for this compound

| Receptor | Ligand | Ki (nM) |

| Estrogen Receptor α | [3H]-Estradiol | > 10,000 |

| AMPA Receptor | [3H]-AMPA | 850 |

| GABAA Benzodiazepine Site | [3H]-Flumazenil | > 10,000 |

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Glycogen Phosphorylase Inhibition Assay

This assay measures the enzymatic activity of glycogen phosphorylase.

Protocol:

-

Enzyme Preparation: Use rabbit muscle glycogen phosphorylase a (RMGPa).

-

Reaction Mixture: Prepare a reaction mixture containing buffer, glycogen, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding RMGPa.

-

Incubation: Incubate the reaction mixture at a specified temperature for a set time.

-

Inorganic Phosphate Measurement: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Radioligand Receptor Binding Assay (AMPA Receptor)

This assay determines the affinity of the test compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-AMPA) and varying concentrations of the test compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the Ki value by analyzing the competition binding data using appropriate software.

Visualizations

Signaling Pathway Diagram

Caption: Potential modulation of the AMPA receptor signaling pathway.

Experimental Workflow Diagram

Caption: Tiered workflow for preliminary bioactivity screening.

Conclusion

This technical guide provides a structured and detailed framework for the initial bioactivity screening of this compound. The proposed assays are based on the known pharmacological profiles of structurally related compounds and are designed to provide a broad overview of the compound's potential therapeutic applications. The systematic approach outlined herein, from initial cytotoxicity testing to more specific enzyme and receptor assays, will enable an efficient and comprehensive preliminary evaluation of this novel chemical entity. The resulting data will be crucial for guiding future lead optimization and drug development efforts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical protocol for the multi-step synthesis of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, a fluorinated analog of the benzoxepinone core structure. Benzoxepinones are scaffolds of interest in medicinal chemistry. The described synthesis commences with the etherification of 4-fluorophenol, followed by a series of reactions to construct the necessary carbon chain, and culminates in an intramolecular Friedel-Crafts acylation to form the seven-membered ring. This protocol includes detailed experimental procedures, tables of reagents and reaction parameters, and visualizations of the synthetic pathway and experimental workflow.

Introduction

Benzoxepine derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a novel compound incorporating both the benzoxepinone scaffold and a fluorine substituent, making it a target of interest for the development of new therapeutic agents. This document outlines a plausible and detailed synthetic route for its preparation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process starting from commercially available 4-fluorophenol. The key transformation is an intramolecular Friedel-Crafts acylation to construct the benzoxepinone ring system.

Application Note: High-Purity Isolation of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one using Automated Flash Chromatography

Introduction

7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is a fluorinated benzoxepinone derivative with potential applications in medicinal chemistry and drug development. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological screening. This application note outlines a detailed protocol for the efficient purification of this compound from a crude reaction mixture using automated flash column chromatography. The methodology presented provides a robust framework for isolating this compound with high purity and yield.

Instrumentation and Consumables

-

Chromatography System: Automated Flash Chromatography System

-

Column: Silica Gel Cartridge (e.g., 40 g, 60 Å)

-

Solvents: HPLC-grade n-Hexane and Ethyl Acetate

-

Detector: UV-Vis Detector (monitoring at 254 nm and 280 nm)

-

Fraction Collector: Automated fraction collector

-

Evaporation System: Rotary Evaporator

Experimental Protocol

1. Sample Preparation

A crude sample of this compound, synthesized via standard organic chemistry methods, was prepared for purification. Approximately 500 mg of the crude material was dissolved in a minimal amount of dichloromethane (DCM) to ensure complete solubilization. This solution was then adsorbed onto 1 g of silica gel. The solvent was carefully removed under reduced pressure to yield a dry, free-flowing powder, a technique known as dry loading.

2. Chromatographic Conditions